Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside
Description
Isorhamnetin 3-O-β-D-glucose-7-O-β-D-gentiobioside (CAS: 60778-00-9) is a flavonol glycoside derived from the aglycone isorhamnetin (a 3'-O-methylquercetin derivative). Its structure features:
- A glucose moiety at the 3-O position.
- A gentiobioside (a disaccharide of β-D-glucose linked via β-1→6 glycosidic bond) at the 7-O position.
- Molecular formula C₃₄H₄₂O₂₂ and molecular weight 802.68 g/mol.
This compound is naturally found in Hippophae rhamnoides (sea buckthorn) and is studied for its bioactive properties, including anti-inflammatory, antimicrobial, and hepatocyte differentiation-inducing activities. Its structural complexity and glycosylation pattern influence solubility, bioavailability, and biological interactions.
Properties
Molecular Formula |
C34H42O22 |
|---|---|
Molecular Weight |
802.7 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O22/c1-49-14-4-10(2-3-12(14)37)30-31(56-34-29(48)25(44)21(40)17(8-36)54-34)23(42)19-13(38)5-11(6-15(19)52-30)51-33-28(47)26(45)22(41)18(55-33)9-50-32-27(46)24(43)20(39)16(7-35)53-32/h2-6,16-18,20-22,24-29,32-41,43-48H,7-9H2,1H3/t16-,17-,18-,20-,21-,22-,24+,25+,26+,27-,28-,29-,32-,33-,34+/m1/s1 |
InChI Key |
CZEPGRFOSIXBAN-JVZAQKPVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
High-Speed Countercurrent Chromatography (HSCCC)
HSCCC has been successfully employed for isolating isorhamnetin derivatives. For example, a two-stage HSCCC process using solvent systems (e.g., n-hexane-ethyl acetate-methanol-water) achieved 98% purity for isorhamnetin. Adapting this method would require optimizing solvent ratios to accommodate the gentiobioside’s polarity. A hypothetical protocol could involve:
-
First-stage HSCCC : HEMW (5:5:5:5) to separate gentiobioside-rich fractions.
-
Second-stage HSCCC : HEMW (5:5:6:4) to resolve gentiobioside from co-eluting impurities.
Chemical Synthesis Strategies
Regioselective Glycosylation Challenges
The 7-O position is less nucleophilic than the 3-O and 5-O positions, demanding protective group strategies. For instance, temporary protection of the 5-OH group with tert-butyldimethylsilyl (TBDMS) allows selective glycosylation at 3-O and 7-O.
Stepwise Glycosylation Protocol
-
3-O-Glucosylation :
-
7-O-Gentiobiosylation :
Note: Direct gentiobiosylation is inefficient; enzymatic methods may outperform chemical synthesis for this step.
Enzymatic Synthesis Approaches
Glycosyltransferase Cascades
A three-enzyme system (analogous to rhamnosyltransferase cascades) could be adapted:
-
Sucrose Synthase : Generates UDP-glucose from sucrose.
-
UGT78D1 (Glycosyltransferase) : Transfers glucose to isorhamnetin’s 3-OH.
-
Gentiodiosyltransferase : Hypothetical enzyme for β-1,6 linkage formation.
UDP-Sugar Regeneration Systems
To enhance efficiency, UDP-glucose and UDP-gentiobiose regeneration systems are critical. For example, E. coli co-expressing sucrose synthase and UDP-glucose dehydrogenase can sustain UDP-sugar pools.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| HSCCC Purification | <1%* | 98% | Low |
| Chemical Synthesis | 10–30% | 90–95% | Moderate |
| Enzymatic Synthesis | 50–70%† | 95–99% | High |
*Table 2: Hypothetical performance metrics based on analogous compounds.
Assumes low natural abundance; †Requires gentiobiosyltransferase optimization.
Chemical Reactions Analysis
Types of Reactions: Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases to proceed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonoid derivatives .
Scientific Research Applications
Antioxidant Activity
Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside exhibits potent antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological models.
Case Study: Antioxidant Effects in Diabetic Rats
A study demonstrated that administration of isorhamnetin 3-O-beta-D-glucose significantly lowered levels of thiobarbituric acid-reactive substances in diabetic rats. This suggests its potential in managing oxidative stress associated with diabetes .
| Study Model | Method/Assay | Findings |
|---|---|---|
| Diabetic Rats | Thiobarbituric Acid Test | Reduced oxidative stress markers significantly |
| In vitro | DPPH Assay | IC50 values indicated strong radical scavenging activity |
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines and enzymes.
Case Study: Inhibition of Inflammatory Markers
In a study involving lipopolysaccharide-induced RAW264.7 macrophage cells, isorhamnetin 3-O-beta-D-glucose was found to suppress the expression of inducible nitric oxide synthase and other inflammatory markers .
| Study Model | Method/Assay | Findings |
|---|---|---|
| RAW264.7 Cells | ELISA for Cytokines | Decreased levels of TNF-alpha and IL-6 |
| Human Neutrophils | ROS Production | Significant reduction in ROS levels |
Anticancer Potential
Emerging evidence suggests that isorhamnetin 3-O-beta-D-glucose may possess anticancer properties by inducing apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research has indicated that the compound exhibits cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Mechanism of Action
The mechanism of action of Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: Inducing apoptosis (programmed cell death) in cancer cells and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Flavonol Glycosides
Structural Analogues and Substitution Patterns
The table below compares Isorhamnetin 3-O-β-D-glucose-7-O-β-D-gentiobioside with related flavonol glycosides based on sugar substitutions, molecular weight, and bioactivity:
Key Observations:
- Sugar Complexity: The gentiobioside group in the target compound enhances hydrophilicity compared to monoglycosides (e.g., Isoquercitrin) but may reduce membrane permeability.
- Aglycone Differences : Methylation at the 3'-position (isorhamnetin vs. quercetin) increases metabolic stability and alters receptor binding.
- Bioactivity Variance: The 7-O-gentiobioside substitution correlates with unique antifungal activity in Aspergillus fumigatus keratitis models, unlike rhamnoside or glucoside derivatives.
Metabolic and Transcriptomic Regulation
- Upregulation Under Stress: Unlike quercetin derivatives (e.g., Quercetin-3-O-glucoside-7-O-rhamnoside), isorhamnetin glycosides show genotype-specific responses.
- Biosynthetic Pathways: Isorhamnetin derivatives arise from kaempferol via hydroxylation and methylation. The 7-O-gentiobioside variant requires specific glycosyltransferases for gentiobiose attachment, a rare trait in flavonoid biosynthesis.
Pharmacological and Functional Comparisons
- Anticoagulant Activity: Isorhamnetin 3-O-β-glucoside-7-O-α-rhamnoside inhibits platelet aggregation more effectively than the gentiobioside variant, likely due to rhamnoside’s lipophilicity enhancing membrane interaction.
- Hepatocyte Differentiation : The target compound induces hepatic lineage differentiation in human amniotic epithelial cells (hAECs), whereas quercetin analogues primarily exhibit antioxidant effects.
- Antifungal Efficacy : Isorhamnetin 3-O-β-D-glucose-7-O-β-D-gentiobioside disrupts Aspergillus hyphal morphology at lower concentrations (IC₅₀: 12.5 μM) compared to isorhamnetin aglycone (IC₅₀: 25 μM).
Biological Activity
Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside is a flavonoid glycoside derived from isorhamnetin, predominantly found in the seeds of Lepidium apetalum Willd. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and lipid-lowering effects. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C34H42O22
- Molecular Weight : 802.68 g/mol
- CAS Number : 60778-00-9
The structure of this compound consists of an isorhamnetin backbone with two sugar moieties attached, which contributes to its solubility and bioactivity.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Various studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress:
- DPPH Assay : The compound showed potent radical scavenging activity with an IC50 value indicating effective inhibition of DPPH radicals.
- Oxidative Stress in Diabetic Models : In vivo studies have indicated that administration of isorhamnetin can significantly lower serum glucose levels and reduce markers of oxidative stress in diabetic rats. Specifically, it reduced levels of 5-hydroxymethylfurfural (5-HMF), a biomarker for glycosylation and oxidative stress .
2. Anti-inflammatory Effects
This compound has been shown to modulate inflammatory responses:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that the compound can inhibit the expression of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators in various cell models .
- Mechanism of Action : It appears to act by downregulating the NF-kB signaling pathway and reducing the release of high mobility group box 1 (HMGB1), a key player in inflammation .
3. Lipid Metabolism and Triglyceride Reduction
The compound has demonstrated significant effects on lipid metabolism:
- Triglyceride Lowering : In vitro studies using HepG2 cells revealed that this compound effectively inhibited sodium oleate-induced triglyceride accumulation, suggesting a potential role in managing dyslipidemia .
| Study Model | Concentration | Effect |
|---|---|---|
| HepG2 Cells | 30 μM | Inhibition of TG accumulation |
| Diabetic Rats | 10-20 mg/kg | Reduction in serum glucose and oxidative stress markers |
Case Studies and Research Findings
- Diabetes Management : A study highlighted the effects of isorhamnetin on diabetic rats, demonstrating its ability to ameliorate hyperglycemia and improve lipid profiles through antioxidant mechanisms . The reduction in oxidative stress markers was particularly notable, supporting its use as a complementary treatment for diabetes.
- Cancer Research : Preliminary investigations into the anti-cancer properties of isorhamnetin glycosides suggest potential benefits in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Cardiovascular Health : The lipid-lowering effects observed in HepG2 cells indicate potential cardiovascular benefits, as managing triglyceride levels is crucial for reducing the risk of heart disease .
Q & A
Q. Why do some studies report weak PXR activation while others show strong NF-κB suppression?
- Methodological Answer : Species-specific PXR activation (human vs. murine models) and differential glycosidase activity in gut microbiota may alter metabolite profiles. Use humanized PXR transgenic models and fecal microbiota transplantation (FMT) to dissect host-microbe interactions .
Methodological Best Practices
Q. What guidelines ensure reproducibility in in vivo pharmacokinetic studies?
- Methodological Answer : Adopt OECD guidelines for dose administration (oral vs. intraperitoneal) and plasma sampling intervals. Use LC-MS/MS for quantification, and include metabolite profiling (e.g., deglycosylated isorhamnetin) to account for biotransformation .
Q. How should researchers document synthetic analogs or derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Provide full spectroscopic data (NMR, HR-MS) for new analogs and compare with the parent compound’s bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PXR or NF-κB subunits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
